Benzene, 1,4-dichloro-2-(1,1,2,2,2-pentafluoroethyl)-
Overview
Description
Benzene, 1,4-dichloro-2-(1,1,2,2,2-pentafluoroethyl)- is an organic compound with a complex structure characterized by the presence of chlorine and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-dichloro-2-(1,1,2,2,2-pentafluoroethyl)- typically involves the introduction of chlorine and fluorine atoms into a benzene ring. One common method is the electrophilic aromatic substitution reaction, where chlorine and fluorine-containing reagents are used to substitute hydrogen atoms on the benzene ring. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and temperatures ranging from 0°C to 70°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,4-dichloro-2-(1,1,2,2,2-pentafluoroethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine or fluorine atoms, resulting in simpler benzene derivatives.
Substitution: The compound readily participates in nucleophilic substitution reactions, where chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce simpler benzene derivatives.
Scientific Research Applications
Benzene, 1,4-dichloro-2-(1,1,2,2,2-pentafluoroethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which Benzene, 1,4-dichloro-2-(1,1,2,2,2-pentafluoroethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,4-dichloro-: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Benzene, 1,4-dichloro-2-methyl-: Contains a methyl group instead of the pentafluoroethyl group, leading to variations in its applications and reactivity.
Benzene, 1,4-dichloro-2,3,5-triethyl-:
Uniqueness
Benzene, 1,4-dichloro-2-(1,1,2,2,2-pentafluoroethyl)- is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased electronegativity and reactivity. These characteristics make it valuable in specialized applications where such properties are desired.
Properties
IUPAC Name |
1,4-dichloro-2-(1,1,2,2,2-pentafluoroethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5/c9-4-1-2-6(10)5(3-4)7(11,12)8(13,14)15/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGAKPJPMXMURK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(C(F)(F)F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556628 | |
Record name | 1,4-Dichloro-2-(pentafluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50556628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115591-62-3 | |
Record name | 1,4-Dichloro-2-(pentafluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50556628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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